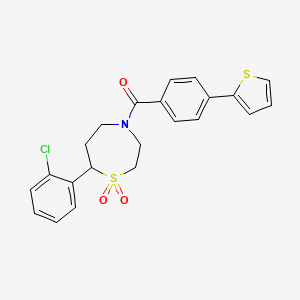

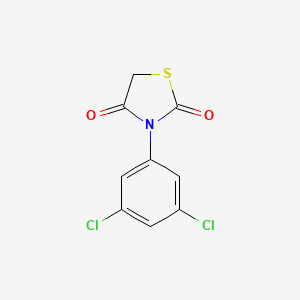

3-(3,5-Dichlorophenyl)-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,5-Dichlorophenyl)-1,3-thiazolidine-2,4-dione is a chemical compound that can be synthesized using 3,5-Dichlorophenyl isocyanate . It is used as a reactant to synthesize 3-(3,5-Dichlorophenyl)-2,4-oxazolidinedione (DCPO) and can also be used to synthesize phenylcarbamate derivatives of cellulose and amylose .

Synthesis Analysis

The synthesis of this compound involves the reaction of the appropriate α-bromoketone with an equimolar amount of thiourea in absolute ethanol . Suitable α-bromoketones were synthesized as reported . A raw structure-activity relationship (SAR) analysis showed that N-(3,5-dichlorophenyl) pyrazolines and chalcones were the most active molecules .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data which shows good agreement .Aplicaciones Científicas De Investigación

Anticancer Activity

Thiazolidine-2,4-dione derivatives have been explored for their potential in cancer therapy, showing promising in vitro anticancer activities against various human cancer cell lines. For example, derivatives exhibited cytotoxic effects through mechanisms like inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in different phases. These effects were observed across multiple cancer types, including breast, lung, and prostate cancers, indicating the broad therapeutic potential of these compounds in oncology (Uwabagira & Sarojini, 2019; Dawson et al., 2007).

Anti-inflammatory and Antimicrobial Activities

Compounds based on the thiazolidine-2,4-dione framework have been identified as potent anti-inflammatory agents. They have shown superior activity in comparison to commercial drugs in models of inflammation. Additionally, these derivatives have demonstrated significant antibacterial and antifungal activities against a variety of pathogenic microorganisms, suggesting their potential as novel antimicrobial agents (Ma et al., 2011; Trotsko et al., 2018).

Corrosion Inhibition

Thiazolidine-2,4-dione derivatives have also been studied for their corrosion inhibition properties, showing effectiveness in protecting metals from corrosion in acidic environments. These studies provide a foundation for the development of new corrosion inhibitors that could have significant industrial applications (Yadav et al., 2015).

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is toxic in contact with skin or if inhaled .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as hexaflumuron, have been reported to inhibit the synthesis of chitin in target pests, leading to their death or infertility .

Mode of Action

Similar compounds like iprodione have been reported to inhibit the germination of fungal spores and block the growth of the fungal mycelium . Another compound, N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine, has been reported to affect Mycobacterium tuberculosis energetics .

Biochemical Pathways

It’s worth noting that similar compounds have been reported to disrupt mycobacterial energetics .

Pharmacokinetics

A study on 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, a structural isomer of β2 agonists clenproperol and clenpenterol, showed that the compound was detectable in the blood of laboratory animals for up to 120 hours after administration .

Result of Action

For instance, Hexaflumuron, a benzoylphenylurea insecticide, can inhibit the synthesis of chitin in target pests, leading to their death or infertility .

Action Environment

It’s worth noting that pesticides, including those similar to the compound , can pose a risk to non-target organisms in the environment .

Propiedades

IUPAC Name |

3-(3,5-dichlorophenyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-5-1-6(11)3-7(2-5)12-8(13)4-15-9(12)14/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIMRUPQOKCXFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826791.png)

![[(1R,4S,5S,6R,7R,8S,10S,13S,14S,16S,18S)-8-Hexadecanoyloxy-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B2826793.png)

![6-(3,4-Dimethoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]methyl]pyridazin-3-one](/img/structure/B2826796.png)